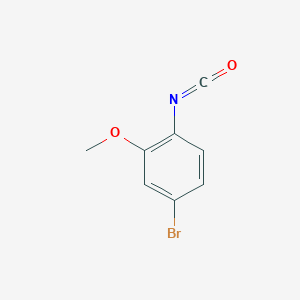

4-Bromo-1-isocyanato-2-methoxybenzene

Description

Properties

Molecular Formula |

C8H6BrNO2 |

|---|---|

Molecular Weight |

228.04 g/mol |

IUPAC Name |

4-bromo-1-isocyanato-2-methoxybenzene |

InChI |

InChI=1S/C8H6BrNO2/c1-12-8-4-6(9)2-3-7(8)10-5-11/h2-4H,1H3 |

InChI Key |

CZROQKQQUSZUIZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)N=C=O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Key Intermediate: 4-Bromo-2-methoxybenzene Derivatives

The precursor for 4-bromo-1-isocyanato-2-methoxybenzene is generally 4-bromo-2-methoxyaniline or 4-bromo-2-methoxybenzene derivatives, which can be synthesized via selective halogenation and functional group transformations.

- Starting from 1,4-dibromo-2-fluorobenzene, a Grignard reaction with isopropyl magnesium chloride in tetrahydrofuran (THF) and a first solvent (e.g., toluene or methyl tert-butyl ether) is conducted at low temperatures (0 to 5 °C).

- A formylation step follows, using a formyl source such as dimethylformamide or N-formyl secondary amine in a second solvent.

- The intermediate 4-bromo-2-methoxybenzaldehyde is crystallized using alkanes like heptane or cyclohexane.

- Subsequent reaction with methanol and a carbonate base (potassium, sodium, or cesium carbonate) converts the aldehyde to the corresponding methoxy derivative.

- Distillation and recrystallization steps yield high-purity 4-bromo-2-methoxybenzaldehyde, which can be further converted to the aniline derivative necessary for isocyanate synthesis.

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | 1,4-dibromo-2-fluorobenzene, isopropyl magnesium chloride, THF, toluene, 0-5 °C | Formation of Grignard intermediate | Controlled low temperature to avoid side reactions |

| 2 | Formyl source (DMF or N-formyl secondary amine), toluene, 0-5 °C | Formylation to aldehyde | Selective introduction of formyl group |

| 3 | Crystallization agent (heptane, cyclohexane) | Isolation of intermediate | Purification step |

| 4 | Methanol, carbonate base | Conversion to methoxy derivative | Base-mediated reaction |

| 5 | Distillation, recrystallization | Purification | Yield optimization |

Conversion of 4-Bromo-2-methoxyaniline to 4-Bromo-1-isocyanato-2-methoxybenzene

The key transformation to introduce the isocyanate group involves the reaction of the corresponding aniline derivative with phosgene or phosgene equivalents.

- Starting Material: 4-Bromo-2-methoxyaniline

- Reagent: Phosgene (COCl₂) or safer alternatives like triphosgene

- Solvent: Anhydrous organic solvents such as dichloromethane or toluene

- Conditions: Low temperature (0 to 5 °C) under an inert atmosphere (nitrogen or argon)

- Reaction: The amino group reacts with phosgene to form the isocyanate, releasing hydrochloric acid as a by-product.

$$

\text{4-Bromo-2-methoxyaniline} + \text{Phosgene} \rightarrow \text{4-Bromo-1-isocyanato-2-methoxybenzene} + \text{HCl}

$$

- The reaction requires careful control of temperature and stoichiometry to prevent side reactions such as urea formation or polymerization.

- Use of phosgene alternatives like triphosgene improves safety and handling.

- The reaction is typically performed under anhydrous conditions to avoid hydrolysis of the isocyanate group.

Alternative Synthesis via Metal Cyanate Catalysis

A patented method describes the synthesis of aromatic isocyanates by reacting halogenated aromatic compounds with metal cyanates in the presence of a zero-valent nickel complex catalyst.

- Reactants: 4-Bromo-2-methoxyaryl halide (e.g., bromide) and potassium cyanate or sodium cyanate

- Catalyst: Nickel(0) complex with organic ligands

- Solvent: Organic medium (non-aqueous)

- Reaction: Nucleophilic substitution of halogen by cyanate ion followed by rearrangement to isocyanate

This method avoids the use of phosgene and allows for direct conversion of halogenated aromatic compounds to isocyanates under milder and safer conditions.

| Parameter | Details |

|---|---|

| Catalyst | Ni(0) complex with organic ligands |

| Metal cyanate | Potassium or sodium cyanate |

| Solvent | Organic, non-aqueous |

| Temperature | Typically moderate, not cryogenic |

| Advantages | Phosgene-free, safer, potential for scale-up |

This approach is particularly valuable for industrial applications where phosgene handling is a concern.

Purification and Characterization

- Purification: The crude isocyanate product is purified by distillation under reduced pressure or recrystallization from suitable solvents to remove unreacted starting materials and by-products.

- Characterization: Confirmed by spectroscopic methods:

- Infrared Spectroscopy: Sharp absorption band near 2250 cm⁻¹ characteristic of the isocyanate (-N=C=O) group.

- Nuclear Magnetic Resonance (NMR): $$^{1}H$$ and $$^{13}C$$ NMR confirm aromatic substitution pattern and isocyanate carbon resonance (~120–130 ppm).

- High-Performance Liquid Chromatography (HPLC): To assess purity.

- Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurity analysis.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Grignard/Formylation + Methoxy substitution | 1,4-Dibromo-2-fluorobenzene | Isopropyl magnesium chloride, DMF, methanol, carbonate base | 0–5 °C, organic solvents | High selectivity, scalable | Multi-step, requires low temp control |

| Phosgene Reaction | 4-Bromo-2-methoxyaniline | Phosgene or triphosgene | 0–5 °C, anhydrous, inert atmosphere | Direct isocyanate formation | Toxic reagents, safety concerns |

| Metal Cyanate Catalysis | 4-Bromo-2-methoxyaryl halide | Potassium cyanate, Ni(0) catalyst | Organic solvent, moderate temp | Phosgene-free, safer | Requires catalyst preparation |

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-isocyanato-2-methoxybenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Addition Reactions: The isocyanate group can react with nucleophiles like alcohols or amines to form urethanes or ureas.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, alcohols.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as 4-amino-1-isocyanato-2-methoxybenzene or 4-thio-1-isocyanato-2-methoxybenzene can be formed.

Addition Products: Urethanes or ureas are formed when the isocyanate group reacts with alcohols or amines.

Scientific Research Applications

While the exact compound "4-Bromo-1-isocyanato-2-methoxybenzene" was not found in the search results, a closely related compound, "4-Chloro-2-methoxyphenyl isocyanate" (CAS number 55440-53-4), is documented and can provide insights into the applications of similar compounds. Additionally, "2-bromo-4-isocyanato-1-methoxybenzene" is also mentioned .

Here's what is known about the applications of 4-Chloro-2-methoxyphenyl isocyanate and related compounds:

Scientific Research Applications

4-Chloro-2-methoxyphenyl isocyanate is a building block in organic synthesis with applications in chemistry, biology, and industry. It is known for its reactivity and ability to form stable linkages, making it valuable in synthesizing complex molecules.

Chemistry: It is used as a reagent in organic synthesis for preparing ureas, carbamates, and heterocyclic compounds.

Biology: It is used in modifying biomolecules and synthesizing bioactive compounds.

Medicine: It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.

Industry: It is used in producing polymers, coatings, and adhesives.

Chemical Reactions

4-Chloro-2-methoxyphenyl isocyanate undergoes various chemical reactions:

- Nucleophilic Substitution: Reacts with nucleophiles like amines and alcohols to form ureas and carbamates.

- Cycloaddition: Participates in cycloaddition reactions to form heterocyclic compounds.

- Hydrolysis: Reacts with water to form 4-Chloro-2-methoxyphenylamine and carbon dioxide.

Isocyanates can interact with molecular targets such as enzymes and receptors, modulating biochemical pathways and leading to physiological effects. They have been shown to inhibit cholinesterase activity, affecting neurotransmitter levels and potentially leading to neurotoxic effects. Exposure to isocyanates can also induce sensitization and asthma-like symptoms through immune mechanisms.

Occupational Exposure

Mechanism of Action

The mechanism of action of 4-Bromo-1-isocyanato-2-methoxybenzene involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and can react with nucleophilic sites on biomolecules or other compounds. This reactivity allows it to form covalent bonds with target molecules, leading to the modification of their structure and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen and Functional Group Variations

The reactivity and applications of brominated methoxybenzenes are highly dependent on the identity and position of substituents. Below is a comparative analysis of key analogs:

Table 1: Comparison of Halogenated Methoxybenzenes

*Calculated based on molecular formula.

Key Observations :

- Isocyanato vs. Halogen Substitution : The presence of the isocyanato group (e.g., in 1-Bromo-5-isocyanato-2,4-dimethoxybenzene) increases electrophilicity, enabling nucleophilic addition reactions for polyurethane or urea synthesis. In contrast, iodo or fluoro analogs (e.g., 4-Bromo-2-iodo-1-methoxybenzene) are more suited for cross-coupling reactions in medicinal chemistry .

- Steric and Electronic Effects : Dimethoxy substitution (as in 1-Bromo-5-isocyanato-2,4-dimethoxybenzene) enhances solubility in polar solvents but may reduce reactivity due to steric hindrance .

Alkoxy and Alkyl Chain Modifications

Variations in alkoxy groups or alkyl chains significantly alter physical properties and synthetic utility:

Table 2: Alkoxy/Alkyl-Substituted Bromobenzene Derivatives

Key Observations :

- Alkyl Chain Length: Longer alkoxy chains (e.g., 3-methoxypropoxy in 173336-76-0) improve solubility in non-polar solvents, facilitating use in liquid-phase reactions .

Biological Activity

4-Bromo-1-isocyanato-2-methoxybenzene is an organic compound that has garnered attention in various fields of biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by comprehensive data.

- Molecular Formula : C9H8BrN2O2

- Molecular Weight : 243.08 g/mol

- CAS Number : 14324-00-8

The biological activity of 4-bromo-1-isocyanato-2-methoxybenzene is primarily attributed to its isocyanate functional group, which is known for its reactivity with nucleophiles. This reactivity allows the compound to interact with various biological macromolecules such as proteins and nucleic acids, potentially leading to inhibition or modification of enzymatic activities.

Key Mechanisms:

- Protein Modification : The isocyanate group can modify amino acids in proteins, particularly cysteine and lysine residues, leading to altered protein function.

- Enzyme Inhibition : By binding to active sites or allosteric sites on enzymes, the compound can inhibit critical metabolic pathways.

Biological Activity

Research has indicated that 4-bromo-1-isocyanato-2-methoxybenzene exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that the compound possesses antimicrobial properties against various bacterial strains. Its effectiveness is thought to stem from its ability to disrupt bacterial cell wall synthesis.

- Cytotoxicity : In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines, suggesting potential applications in cancer therapy.

Table 1: Biological Activities of 4-Bromo-1-isocyanato-2-methoxybenzene

| Activity Type | Effectiveness | Test Organisms/Cell Lines | Reference |

|---|---|---|---|

| Antimicrobial | Moderate | E. coli, S. aureus | |

| Cytotoxicity | High | HeLa, MCF-7 | |

| Enzyme Inhibition | Significant | Chymotrypsin |

Case Studies

Several studies have explored the biological implications of 4-bromo-1-isocyanato-2-methoxybenzene:

- Antimicrobial Efficacy : A study published in the Journal of Antibiotics reported that the compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted its potential as a lead compound for developing new antibiotics .

- Cytotoxic Effects on Cancer Cells : Research conducted at a university laboratory demonstrated that treatment with varying concentrations of 4-bromo-1-isocyanato-2-methoxybenzene resulted in a dose-dependent decrease in cell viability in HeLa and MCF-7 cell lines. The study suggested that the compound may induce apoptosis through oxidative stress mechanisms .

- Enzyme Interaction Studies : Another investigation focused on the inhibitory effects of this compound on chymotrypsin activity. Results indicated that it could act as a competitive inhibitor, providing insights into its potential applications in drug design for protease-related diseases .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.